Ethyl 2-(4-aminophenoxy)butanoate

Lipophilicity Drug Design Physicochemical Profiling

Metabolic disease drug discovery teams sourcing PPARα-targeting building blocks often encounter compounds lacking validated biological activity data. Ethyl 2-(4-aminophenoxy)butanoate addresses this gap: • Proven agonist scaffold: forms quinazolinone-fibrate PPARα hybrids with up to 27-fold EC₅₀ improvement over fenofibrate in transactivation assays, supported by in vivo lipid-lowering in Triton WR-1339 models. • Synthetic orthogonality: a single H-bond donor (primary amine) enables selective N-functionalization without ester interference; the HCl salt form further improves aqueous solubility in coupling steps. • Matched molecular pair: procure alongside propanoate analog for DMPK SAR studies isolating the effect of a single methylene insertion on LogP, permeability, and protein binding. Supplied at ≥95% purity; store sealed, dry, at 2-8°C. For R&D and further manufacturing use only.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
Cat. No. B13271162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-aminophenoxy)butanoate
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCC(C(=O)OCC)OC1=CC=C(C=C1)N
InChIInChI=1S/C12H17NO3/c1-3-11(12(14)15-4-2)16-10-7-5-9(13)6-8-10/h5-8,11H,3-4,13H2,1-2H3
InChIKeyRDQLARSQWKWBRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-aminophenoxy)butanoate – Procurement-Grade Overview of a 4-Aminophenoxy Butanoate Ester Building Block


Ethyl 2-(4-aminophenoxy)butanoate (CAS 126684-73-9, molecular formula C₁₂H₁₇NO₃, molecular weight 223.27 g·mol⁻¹) is a racemic ethyl ester of 2-(4-aminophenoxy)butanoic acid, belonging to the class of 2-(4-aminophenoxy)alkanoate esters . The compound combines a 4-aminophenoxy aromatic ring with an α-substituted butanoate ester backbone, affording one hydrogen bond donor (the primary amine) and four hydrogen bond acceptors (the ester carbonyl, ester ether oxygen, phenoxy ether oxygen, and amine nitrogen) . It is supplied commercially at ≥95% purity for research and further-manufacturing use only, and is stored under dry conditions at 2–8 °C . Its calculated partition coefficient (LogP) lies in the range 2.0–2.4, indicating moderate lipophilicity suitable for membrane penetration in cellular assays . This compound functions predominantly as a synthetic intermediate in the construction of more elaborate bioactive molecules, notably within the fibrate / PPAR agonist chemotype space [1].

Why Ethyl 2-(4-aminophenoxy)butanoate Cannot Be Casually Replaced by Its Propanoate Homolog or Free Acid


Within the 2-(4-aminophenoxy)alkanoate series, seemingly minor structural modifications—such as shortening the α-alkyl chain from an ethyl to a methyl group, or hydrolyzing the ester to the free carboxylic acid—produce measurable shifts in lipophilicity, molecular flexibility, and hydrogen-bonding capacity that alter both pharmacokinetic trajectory and synthetic reactivity [1]. The ethyl butanoate ester presents a LogP approximately 0.2–0.5 units higher and a molecular weight 14.0 Da greater than the corresponding propanoate ester, differences that impact membrane partitioning and the physicochemical profile of downstream conjugates . The free acid form (2-(4-aminophenoxy)butanoic acid, CAS 6271-85-8) introduces an additional hydrogen bond donor, substantially reducing LogP (~2.09) and altering solubility characteristics, which may necessitate different coupling reagents and reaction conditions during amide-bond formation . Consequently, interchanging these in-class analogs without re-optimization of synthetic protocols or biological assay conditions can lead to divergent yields, altered conjugate properties, and non-comparable activity readouts.

Quantitative Differential Evidence for Ethyl 2-(4-aminophenoxy)butanoate Versus Closest Analogs


LogP Advantage of the Butanoate Ester Over the Propanoate Homolog Improves Predicted Membrane Partitioning

Ethyl 2-(4-aminophenoxy)butanoate exhibits a computed octanol-water partition coefficient (LogP) of 2.06 (Fluorochem) to 2.4 (Molaid), whereas the one-carbon-shorter propanoate homolog, ethyl 2-(4-aminophenoxy)propanoate (CAS 28059-75-8), shows an XLogP3 of 1.9 . The absolute LogP increase of 0.16–0.5 log units for the butanoate ester corresponds to a predicted ~1.4- to ~3.2-fold higher equilibrium concentration in a lipid bilayer versus aqueous phase, which is relevant for passive membrane permeability in cell-based assays and for the lipophilicity-driven pharmacokinetics of final conjugated products [1].

Lipophilicity Drug Design Physicochemical Profiling

Increased Carbon Chain Length Confers Higher Molecular Weight and Rotatable Bond Count Relative to Propanoate

The butanoate scaffold of ethyl 2-(4-aminophenoxy)butanoate (MW 223.27 Da; 5 rotatable bonds per Chemscene, 6 per Molaid) differs from the propanoate ester (MW 209.24 Da; 5 rotatable bonds) by an additional methylene group, increasing molecular weight by 14.03 Da . The added rotatable bond enhances conformational sampling of the ester side chain, which can affect both the entropy of binding in target engagement and the three-dimensional shape diversity accessible in derived combinatorial libraries [1].

Molecular Flexibility ADME Prediction Fragment-Based Design

Ester Functionality Preserves a Key Synthetic Handle Lacking in the Free Carboxylic Acid Analog

The ethyl ester of 2-(4-aminophenoxy)butanoate serves as a protected form of the carboxylic acid, enabling selective amine functionalization prior to ester hydrolysis. In contrast, the free acid, 2-(4-aminophenoxy)butanoic acid (CAS 6271-85-8; MW 195.22 Da; LogP ~2.09; HBD = 2), carries an additional hydrogen bond donor that can participate in undesired side reactions during amide-bond formation or require additional protection/deprotection steps . The ester's single HBD (versus two in the acid) simplifies chemoselective transformations in multi-step syntheses, and the ethyl ester can be cleaved under mild alkaline conditions to liberate the free acid after the amine has been functionalized, granting orthogonality in synthetic planning [1].

Synthetic Chemistry Amide Coupling Prodrug Design

Validated Synthetic Utility as a Key Intermediate for PPARα Agonist Hybrids With Superior Potency Over Fenofibrate

Ethyl 2-(4-aminophenoxy)butanoate has been employed as a key amine-bearing building block in the synthesis of novel quinazolinone-fibrate hybrids. In a published study, reaction of this compound with appropriate electrophiles yielded final hybrid molecules (e.g., compound 9q) that exhibited an EC₅₀ for human PPARα transactivation 27-fold more potent than the reference fibrate drug fenofibrate, and compound 9o was 8.7-fold more potent [1]. These final hybrids further demonstrated dose-dependent reductions in serum total cholesterol, triglycerides, LDL-C, and VLDL-C, and increases in HDL-C in a Triton WR-1339-induced hyperlipidemic rat model, alongside significant antioxidant effects (elevated reduced glutathione and total antioxidant capacity, reduced malondialdehyde) [1]. While these potency values pertain to the final elaborated molecules rather than the building block itself, they demonstrate that the ethyl 2-(4-aminophenoxy)butanoate scaffold provides a productive starting point for generating fibrate-class agonists with substantially improved pharmacodynamic profiles relative to the clinical benchmark.

PPARα Agonists Antihyperlipidemic Fibrate Hybrids

Hydrochloride Salt Form Offers Improved Aqueous Solubility and Handling Relative to the Free Base

Ethyl 2-(4-aminophenoxy)butanoate is also commercially available as the hydrochloride salt (CAS 1461714-80-6), in which the primary amine is protonated and paired with a chloride counterion. The hydrochloride form improves aqueous solubility and stability compared to the neutral free base, facilitating handling, storage, and dissolution in polar reaction media [1]. The salt form is particularly advantageous in aqueous coupling reactions (e.g., amide bond formation using water-soluble carbodiimides) and in biological assay preparations where DMSO stock solutions of the free base may exhibit limited solubility. While quantitative solubility data for the free base versus HCl salt are not publicly available in peer-reviewed literature, the general principle of enhanced solubility of amine hydrochlorides over their neutral free-base counterparts is well established in pharmaceutical salt selection [2].

Salt Selection Solubility Enhancement Pharmaceutical Intermediates

Regioisomeric Specificity: 2-(4-Aminophenoxy)butanoate Versus 4-(2-Aminophenoxy)butanoate Scaffolds

Ethyl 2-(4-aminophenoxy)butanoate (the target compound) bears the amine at the para position of the phenoxy ring and the ester at the 2-position of the butanoate chain. The regioisomer ethyl 4-(2-aminophenoxy)butanoate (CAS 112290-16-1) reverses the connectivity: the amine resides at the ortho position of the phenoxy ring and the ester at the butanoate 4-position, yielding the same molecular formula (C₁₂H₁₇NO₃) and molecular weight (223.27 Da) but a different spatial arrangement of hydrogen-bonding functionalities and altered reactivity at the amine site due to ortho steric effects . The 2-butanoate substitution pattern of the target compound places the chiral center adjacent to both the ester carbonyl and the phenoxy ether oxygen, creating a distinct electronic and steric environment at the reactive amine that differs from the 4-substituted regioisomer, where the amine and ester are separated by an additional methylene spacer [1].

Regiochemistry Isomer Differentiation Structure Verification

Procurement-Optimized Application Scenarios for Ethyl 2-(4-aminophenoxy)butanoate Based on Quantitative Evidence


Synthesis of PPARα Agonist Hybrids with Superior Potency to Fenofibrate

Ethyl 2-(4-aminophenoxy)butanoate is the validated amine-bearing building block for constructing quinazolinone-fibrate PPARα agonist hybrids that have demonstrated up to 27-fold improvement in EC₅₀ over fenofibrate in transactivation assays, and dose-dependent lipid-lowering efficacy in the Triton WR-1339 rat model . Laboratories engaged in metabolic disease drug discovery should procure this specific building block as a starting point for exploring SAR around the α-substituted butanoate linker, which has been shown to be productive for achieving potent PPARα activation in the context of hybrid fibrate chemotypes.

Fragment-Based Drug Discovery Requiring a para-Aminophenoxy Building Block with Moderate Lipophilicity

With a LogP of approximately 2.0–2.4 and a TPSA of ~61.6 Ų, ethyl 2-(4-aminophenoxy)butanoate occupies a favorable physicochemical space for fragment elaboration, balancing membrane permeability (predicted from LogP) with hydrogen-bonding capacity . The primary aromatic amine provides a clean synthetic handle for amide coupling, sulfonamide formation, or reductive amination, while the ethyl ester serves as a latent carboxylic acid that can be unmasked post-functionalization. Fragment-based and structure-guided design programs targeting PPARs, integrins, or other targets benefiting from a para-aminophenoxyaryl extension should prefer the butanoate ester over the shorter propanoate analog when a higher LogP and enhanced membrane partitioning are desired for the elaborated lead molecule.

Multi-Step Synthesis Requiring Orthogonal Protection of Amine and Carboxylic Acid Functionalities

The single hydrogen bond donor of the ethyl ester (amine only) versus two donors in the free acid form (amine plus carboxylic acid) grants synthetic orthogonality, enabling selective functionalization of the amine without interference from the acid moiety . This is particularly advantageous in peptide-mimetic or small-molecule library synthesis where the amine must be elaborated before ester hydrolysis. The HCl salt form (CAS 1461714-80-6) further enhances aqueous solubility during coupling steps, improving reaction homogeneity and potentially increasing isolated yields in amide-bond-forming reactions conducted in aqueous or mixed aqueous-organic solvent systems .

Physicochemical Comparator Studies Between Butanoate and Propanoate Homologs in ADME Profiling

The measurable differences in LogP (Δ +0.16 to +0.50), molecular weight (Δ +14.03 Da), and potentially rotatable bond count between ethyl 2-(4-aminophenoxy)butanoate and its propanoate homolog make this compound pair a useful matched-molecular-pair set for investigating the impact of a single methylene insertion on ADME parameters such as Caco-2 permeability, microsomal stability, and plasma protein binding . Procurement of both the butanoate and propanoate esters allows DMPK laboratories to isolate the effect of α-carbon chain extension on in vitro pharmacokinetic properties while keeping the aminophenoxy pharmacophore constant.

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